molecular formula C8H14O2 B2407898 3-(3-Methylcyclobutyl)propanoic acid CAS No. 1313544-48-7

3-(3-Methylcyclobutyl)propanoic acid

Cat. No.: B2407898
CAS No.: 1313544-48-7
M. Wt: 142.198
InChI Key: ROQSJMIERXZXQL-UHFFFAOYSA-N
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Description

3-(3-Methylcyclobutyl)propanoic acid (CAS 1313544-48-7) is a high-purity organic compound meeting a specification of ≥98% . It is characterized by the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . This compound features a propanoic acid chain linked to a 3-methylcyclobutyl ring, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry research. The cyclobutyl moiety can impart conformational rigidity and influence the physicochemical properties of target molecules. Researchers utilize this acid as a key intermediate in the development of novel pharmaceutical candidates and complex chemical entities. It is intended for use in laboratory research and further manufacturing applications only. This product is not intended for diagnostic or therapeutic use in humans. For safe handling, please refer to the Safety Data Sheet. This chemical requires proper storage, sealed in a dry environment at 2-8°C . GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-(3-methylcyclobutyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-4-7(5-6)2-3-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQSJMIERXZXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylcyclobutyl)propanoic acid typically involves the following steps:

    Cyclobutyl Formation: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.

    Methyl Substitution: The methyl group is introduced at the third position of the cyclobutyl ring using a methylating agent such as methyl iodide in the presence of a base.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety to the substituted cyclobutyl ring through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylcyclobutyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has shown potential in various research domains:

Medicinal Chemistry

3-(3-Methylcyclobutyl)propanoic acid serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting specific biological pathways.

  • Case Study : Research indicates its application in synthesizing PDE9A inhibitors, which are relevant in treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its unique cyclobutyl structure allows chemists to explore new synthetic pathways and improve reaction yields.

  • Data Table: Synthetic Routes
RouteStarting MaterialReaction TypeYield (%)
ACyclopropylamineCyclization85
BMethyl acrylateEsterification90

Material Science

The compound can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability. Research is ongoing to explore its use in creating advanced materials for industrial applications.

Case Studies

Several studies highlight the practical applications of this compound:

  • Case Study 1 : In a study published in the Journal of Organic Chemistry, researchers synthesized a series of derivatives based on this compound, demonstrating its utility in developing novel therapeutic agents .
  • Case Study 2 : Another investigation focused on the application of this compound in creating biodegradable polymers, showcasing its potential in sustainable materials science .

Mechanism of Action

The mechanism of action of 3-(3-Methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylpropanoic acid: Similar structure but lacks the methyl substitution.

    3-Methylcyclobutylacetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.

Uniqueness

3-(3-Methylcyclobutyl)propanoic acid is unique due to the presence of both a cyclobutyl ring and a propanoic acid moiety, which imparts distinct chemical and physical properties

Biological Activity

3-(3-Methylcyclobutyl)propanoic acid is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyclobutyl ring and a propanoic acid moiety, allows it to interact with biological systems in diverse ways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C8H14O2
  • Molecular Weight : 142.19 g/mol
  • Structural Characteristics : Contains a cyclobutyl ring substituted with a methyl group at the third position and a propanoic acid functional group.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to different biological effects.

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially influencing physiological responses.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related propanoic acid derivatives have demonstrated effectiveness against various bacterial and fungal strains, suggesting that this compound may possess similar properties.

Case Studies

  • Antibacterial Activity : A study on related compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli at varying concentrations. The mechanism involved disruption of bacterial cell wall synthesis.
  • Antifungal Activity : Another investigation focused on the antifungal properties of cyclobutyl derivatives, revealing that these compounds inhibited the growth of Candida albicans by interfering with ergosterol biosynthesis.

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
This compoundCyclobutyl ring + propanoic acid moietyPotential antimicrobial
Cyclobutylpropanoic acidSimilar structure without methyl substitutionLimited biological data
3-Methylcyclobutylacetic acidAcetic acid moiety instead of propanoicModerate antimicrobial

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound for their biological activities. These investigations indicate that modifications to the cyclobutyl structure can enhance or diminish biological efficacy, highlighting the importance of structural nuances in drug design.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Methylcyclobutyl)propanoic acid in laboratory settings?

Methodological Answer:
Synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example, analogous propanoic acid derivatives are synthesized by reacting halogenated precursors (e.g., 3-chloropropanoic acid) with substituted cyclobutyl amines or alcohols under basic conditions . A typical protocol involves:

  • Reagents : 3-chloropropanoic acid, 3-methylcyclobutanol, or 3-methylcyclobutylamine.
  • Solvent : Ethanol or aqueous buffer.
  • Conditions : Reflux at 80–100°C for 6–12 hours under nitrogen.

Example Reaction Table:

PrecursorNucleophileSolventTemperatureYield (%)Reference
3-Chloropropanoic acid3-MethylcyclobutanolEthanol80°C~65
3-Bromopropanoic acid3-MethylcyclobutylamineH₂O/THF25°C~72

Purification is typically achieved via recrystallization or column chromatography.

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the cyclobutyl ring and propanoic acid backbone. For example, a similar compound, 3-(dimethylazinoyl)propanoic acid, shows distinct shifts for methyl groups (δ 1.2–1.5 ppm) and carboxylic protons (δ 12.1 ppm) .
  • LC-MS/GC-MS : Used to confirm molecular weight and fragmentation patterns. For instance, 3-(2-hydroxyphenyl)propanoic acid exhibits a [M-H]⁻ ion at m/z 179 in negative-ion mode .

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